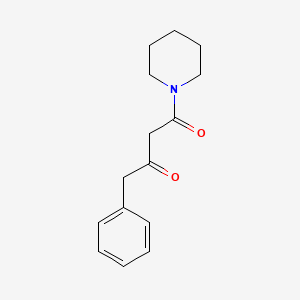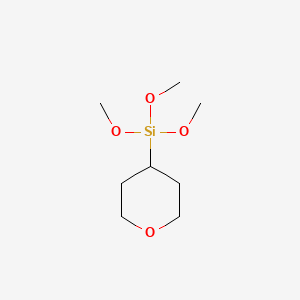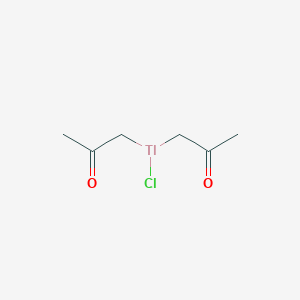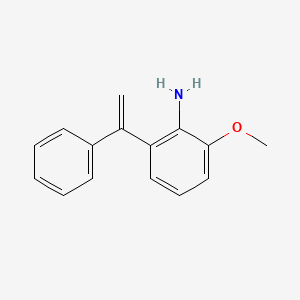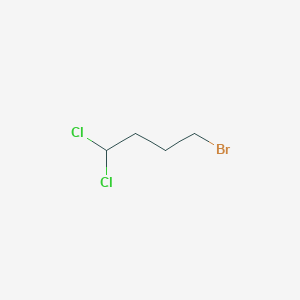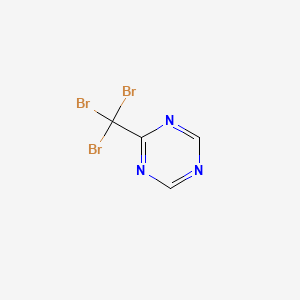
2-(Tribromomethyl)-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Tribromomethyl)-1,3,5-triazine is a halogenated triazine compound characterized by the presence of three bromine atoms attached to a methyl group, which is further connected to a triazine ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tribromomethyl)-1,3,5-triazine typically involves the bromination of 2-methyl-1,3,5-triazine. The reaction is carried out using bromine or other brominating agents under controlled conditions to ensure selective tribromination. Common reagents used in this process include molecular bromine (Br2) and N-bromosuccinimide (NBS). The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination and degradation of the triazine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The bromination reaction is carefully monitored, and the product is purified using techniques such as recrystallization or column chromatography.
化学反応の分析
Types of Reactions
2-(Tribromomethyl)-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are used in substitution reactions, typically in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include various substituted triazines, triazine oxides, and reduced triazine derivatives, depending on the reaction conditions and reagents used.
科学的研究の応用
2-(Tribromomethyl)-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of specialty chemicals, agrochemicals, and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 2-(Tribromomethyl)-1,3,5-triazine involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may interact with enzymes or cellular receptors, leading to inhibition or activation of specific pathways. The bromine atoms play a crucial role in its reactivity, facilitating the formation of covalent bonds with target molecules.
類似化合物との比較
Similar Compounds
2-(Trichloromethyl)-1,3,5-triazine: Similar in structure but with chlorine atoms instead of bromine.
2-(Tribromomethyl)-1,3,5-triazine derivatives: Various derivatives with different substituents on the triazine ring.
Uniqueness
This compound is unique due to the presence of three bromine atoms, which impart distinct reactivity and properties compared to its chlorinated or unsubstituted counterparts. The bromine atoms enhance its electrophilicity, making it a versatile reagent in organic synthesis and a potential candidate for various applications in research and industry.
特性
CAS番号 |
143213-07-4 |
|---|---|
分子式 |
C4H2Br3N3 |
分子量 |
331.79 g/mol |
IUPAC名 |
2-(tribromomethyl)-1,3,5-triazine |
InChI |
InChI=1S/C4H2Br3N3/c5-4(6,7)3-9-1-8-2-10-3/h1-2H |
InChIキー |
CWQZLVPKEVXEOB-UHFFFAOYSA-N |
正規SMILES |
C1=NC=NC(=N1)C(Br)(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Nitronaphtho[2,1-B]furan-7-carbonitrile](/img/structure/B15162890.png)
![1,4-Dioxaspiro[4.4]nonane-7-acetic acid, ethyl ester, (S)-](/img/structure/B15162902.png)
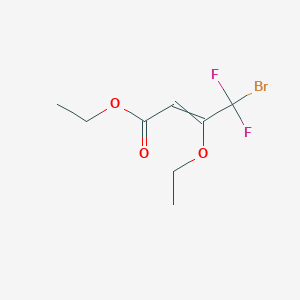
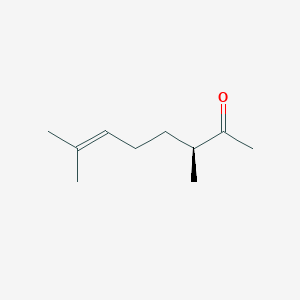
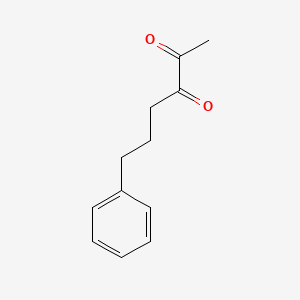
![[(Benzylamino)(naphthalen-1-yl)methyl]phosphonic acid](/img/structure/B15162936.png)


